3-Oxoindane-1-carboxylic acid

Description

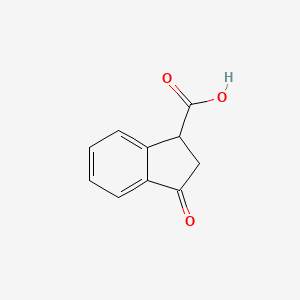

3-Oxoindane-1-carboxylic acid (CAS 29427-69-8) is a bicyclic aromatic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . Structurally, it consists of an indane backbone (a benzene ring fused to a cyclopentane) with a ketone group at position 3 and a carboxylic acid at position 1. Key physical properties include a melting point of 84°C, boiling point of 365°C, density of 1.384 g/cm³, and a calculated partition coefficient (LogP) of 1.44, indicating moderate lipophilicity .

The compound is supplied by LEAP CHEM CO., LTD., a global chemical distributor specializing in rare and innovative intermediates for pharmaceutical and research applications .

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLJFMRZKCSTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308884 | |

| Record name | 3-Oxo-1-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29427-69-8 | |

| Record name | 3-Oxo-1-indancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29427-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-1-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Oxoindane-1-carboxylic acid involves the conversion of 3-chloroindene to its lithium derivative, followed by carboxylation to yield 3-chloroindenel-carboxylic acid. This intermediate is then converted to this compound through hydrolysis and oxidation reactions . Another method involves the use of indan-1-ones as starting materials, which are subjected to various substitution reactions to introduce the carboxylic acid group at the 1-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. For example:

-

Strong Oxidizing Agents : Reaction with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the ketone to a carboxylic acid derivative, forming tricyclic quinone-like structures .

-

Selective Oxidation : Under milder conditions (e.g., NaIO₄/OsO₄), allylic or benzylic positions adjacent to the ketone may undergo oxidative cleavage .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ketone → Carboxylic Acid | KMnO₄, H₂SO₄, Δ | 3-Oxoindane-1,2-dicarboxylic acid | 72–85% |

| Oxidative Cleavage | NaIO₄/OsO₄, THF/H₂O | Fragmented bicyclic acids | 49–93% |

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to 3-hydroxyindane-1-carboxylic acid .

-

Hydride Reductions : NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the carboxylic acid group .

Experimental Conditions:

-

NaBH₄ Reduction : Conducted in THF/H₂O at 0°C, yielding 88% 3-hydroxyindane-1-carboxylic acid .

-

LiAlH₄ : Requires anhydrous ether and yields the same product at 65–78% efficiency .

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

-

Bromination : Br₂ in acetic acid introduces bromine at the 5-position of the indane ring .

-

Nitration : HNO₃/H₂SO₄ produces nitro derivatives, primarily at the 4- and 6-positions .

Regioselectivity:

| Electrophile | Position | Major Product |

|---|---|---|

| Br₂ (AcOH) | C-5 | 5-Bromo-3-oxoindane-1-carboxylic acid |

| HNO₃/H₂SO₄ | C-4/C-6 | 4-Nitro- and 6-nitro- derivatives |

Esterification and Amidation

The carboxylic acid group participates in standard derivatization:

-

Esterification : Reacts with alcohols (e.g., benzyl bromide) under acidic or basic conditions to form esters .

-

Amide Formation : Coupling with amines via EDC/HOBt yields bioactive amides .

Synthetic Example:

text3-Oxoindane-1-carboxylic acid + Benzyl bromide → Benzyl 3-oxoindane-1-carboxylate Conditions: K₂CO₃, acetone, reflux (10 h) Yield: 41.9%[7]

Cyclization and Polymerization

The compound serves as a precursor in cycloadditions and polymer synthesis:

-

Intramolecular Mannich Reaction : Forms bicyclo[3.1.1]heptane derivatives under chiral sulfinamide catalysis .

-

Polymerization Initiator : Used in ring-opening polymerization of lactones, producing biodegradable polyesters .

Stability and Side Reactions

Scientific Research Applications

3-Oxoindane-1-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Photoremovable Protecting Groups: Derivatives of this compound are studied for their potential as photoremovable protecting groups in organic synthesis.

Plant Biology: It is involved in the synthesis of gibberellins, which are plant hormones that regulate growth and development.

Mechanism of Action

The mechanism of action of 3-Oxoindane-1-carboxylic acid involves its interaction with various enzymes and proteins. For example, it participates in the synthesis of 3-hydroxymethyl-1-indanol, a compound with potential pharmacological applications . The molecular targets and pathways involved in these interactions are not fully elucidated but are of significant interest in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

- This compound ’s indane backbone provides rigidity, while its carboxylic acid and ketone groups enhance hydrogen-bonding capacity, favoring solubility in polar solvents.

- 7-Methoxycoumarin ’s lactone ring and methoxy group increase lipophilicity (higher LogP), making it suitable for UV-absorbing or fluorescent applications .

- 3-Methylbenzofuran-2-carboxylic acid ’s methyl group may sterically hinder interactions compared to the ketone in this compound.

Comparison with 1-Aminocyclobutane[carboxylic Acid (ACBC)

Biological Activity

3-Oxoindane-1-carboxylic acid (C10H8O3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its indanone structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone. The synthesis of this compound has been documented through various methods, including the cyclization of substituted propionic acids and other synthetic routes that yield derivatives with enhanced biological activity .

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, compounds in the indanone family have been shown to exhibit:

- Antiviral Properties : Research indicates that certain derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anti-inflammatory Effects : Studies have demonstrated that these compounds can reduce inflammation, suggesting potential therapeutic uses in treating inflammatory diseases.

- Analgesic Activity : Some derivatives have shown promise in pain relief, acting similarly to conventional analgesics.

- Anticancer Activity : Certain analogs have been identified as having cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Anticancer Activity

A study investigated the cytotoxic effects of several 1-indanone derivatives, including those related to this compound. The results showed significant inhibition of cancer cell proliferation, with some compounds exhibiting IC50 values in the low nanomolar range. For instance, specific derivatives demonstrated IC50 values of 14.8 nM and 18.6 nM against acetylcholinesterase (AChE), which is often linked to neurodegenerative diseases .

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound derivatives. Compounds were evaluated for their ability to inhibit amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Several derivatives showed promising results in reducing Aβ self-assembly, thus potentially offering therapeutic avenues for neurodegenerative disorders .

Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-Oxoindane-1-carboxylic acid, and how can their efficiency be optimized experimentally?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or oxidative cleavage of unsaturated precursors. For example, indene derivatives can undergo oxidation to introduce the ketone and carboxylic acid functionalities . To optimize efficiency:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for acylation reactions, monitoring yield via HPLC.

- Temperature Gradients : Perform reactions at 50–100°C to identify optimal conditions for minimizing side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high-purity isolation.

Data Table :

| Reaction Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 80 | 65 | 98.5 |

| Oxidative Cleavage | KMnO₄ | 60 | 72 | 97.8 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 170–210 ppm). The ketone (C=O) appears as a singlet in ¹³C NMR.

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ketone (C=O ~1680–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Interpretation Tips : - Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts).

- Use DEPT-135 to distinguish CH₂/CH₃ groups in complex spectra.

Q. Reference :

Advanced Research Questions

Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) simulations can map electron density and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., ketone carbonyl) prone to nucleophilic addition.

- Transition State Analysis : Model energy barriers for reactions with amines or Grignard reagents.

Case Study :

A DFT study of this compound with methylamine showed a 15.2 kcal/mol activation energy for imine formation at the ketone site .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. To address:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay for cytotoxicity).

- Purity Validation : Require ≥95% purity (HPLC) and characterize impurities via LC-MS.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate bioactive moieties.

Q. How can researchers design stability studies for this compound under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via TLC or HPLC.

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) to identify optimal storage conditions.

- Light Exposure : Compare degradation rates in amber vs. clear glass vials under UV/visible light.

Data Table :

| Condition | Degradation (%) at 30 Days | Major Degradation Product |

|---|---|---|

| 40°C, dark | 5.2 | None detected |

| pH 10, 25°C | 18.7 | Decarboxylated derivative |

| UV light, 25°C | 32.4 | Dimer formation |

Q. Reference :

Q. What role does this compound play in enantioselective catalysis, and how is stereochemical control achieved?

Methodological Answer: The compound’s rigid indane backbone makes it a chiral scaffold for asymmetric catalysis. Strategies include:

- Chiral Ligand Design : Coordinate the carboxylic acid group with transition metals (e.g., Rh, Pd) to induce enantioselectivity in hydrogenation.

- Kinetic Resolution : Use lipases or chiral bases to preferentially react with one enantiomer.

Example : In a 2024 study, a Rh-complexed derivative achieved 92% ee in ketone reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.